molecular formula C9H13ClN4 B1613561 2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine CAS No. 313657-05-5

2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine

Cat. No.: B1613561
CAS No.: 313657-05-5
M. Wt: 212.68 g/mol
InChI Key: QKGVXLAHFBSFHO-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine (CAS 313657-05-5) is a versatile chemical intermediate of significant interest in organic and medicinal chemistry research. This compound features a pyrazine core, a privileged structure in drug discovery, strategically substituted with a chlorine atom and a 4-methylpiperazine group. This molecular architecture makes it a valuable scaffold for the synthesis of more complex, nitrogen-containing heterocycles, which are prominent in many approved pharmaceuticals and bioactive molecules . The primary research value of this compound lies in its application as a building block for the development of novel therapeutic agents. The reactive chlorine atom on the pyrazine ring allows for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships. Fused heterocyclic systems derived from similar pyrazine and piperazine motifs are known to display a wide spectrum of pharmacological activities, including serving as key intermediates for DPP-IV inhibitors investigated for the treatment of Type 2 Diabetes . Beyond anti-diabetic research, such templates have been utilized in compounds with noted anticonvulsant, anti-malarial, and anti-tuberculosis activities, highlighting the scaffold's versatility . This product is supplied with a high purity specification (NLT 98%) and must be stored in a dry, sealed environment . It is intended for research purposes in a laboratory setting. WARNING: This product is For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-chloro-3-(4-methylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGVXLAHFBSFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621881
Record name 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313657-05-5
Record name 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution on Dichloropyrazine

A widely reported approach uses 2,6-dichloropyrazine as the substrate, which undergoes substitution with 4-methylpiperazine under mild conditions:

  • Reagents: 2,6-dichloropyrazine, 4-methylpiperazine.
  • Solvent: Dimethylformamide (DMF) or N,N-dimethylacetamide (DMA).
  • Conditions: Room temperature to moderate heating (~60-80 °C).
  • Mechanism: Nucleophilic aromatic substitution (SNAr) where the nitrogen of the piperazine attacks the electrophilic carbon bearing chlorine.

This method yields this compound selectively, as the 2-chloro substituent is less reactive under these conditions, allowing for mono-substitution at the 3-position.

Stepwise Synthesis via Intermediate Formation

According to a study on related pyrazine derivatives, substituted pyrazines such as 3-(6-(4-methylpiperazin-1-yl)pyrazin-2-yl)benzaldehyde were synthesized by reacting 2,6-dichloropyrazine with amines including 4-methylpiperazine. This approach involves:

  • Initial substitution of one chlorine atom by 4-methylpiperazine.
  • Further functionalization of the pyrazine ring (e.g., Suzuki coupling) if needed.

This method benefits from microwave-assisted reactions to reduce reaction times and improve yields.

Detailed Synthesis of Di(4-methylpiperazin-1-yl) Methanone as a Related Intermediate

A patent describes a high-yield, high-purity synthesis of di(4-methylpiperazin-1-yl) methanone, a compound structurally related to 4-methylpiperazine derivatives, which informs the preparation of this compound:

  • Step 1: Dissolve 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent (tetrahydrofuran, dichloromethane, or acetonitrile).
  • Add triethylamine as a base.
  • Slowly add N-methylpiperazine dropwise.
  • Stir at room temperature for 2-6 hours until completion.
  • Step 2: Quench the reaction by pouring into water.
  • Extract the aqueous phase with dichloromethane or ethyl acetate.
  • Dry the organic phase with anhydrous sodium sulfate.
  • Purify the crude product by recrystallization and drying.

This method achieves yields above 90% and purity over 94%, demonstrating efficient amination and purification techniques relevant for preparing 4-methylpiperazine-substituted pyrazines.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, DMA, THF, dichloromethane, acetonitrile Choice affects solubility and reaction rate
Temperature Room temperature to 80 °C Higher temps accelerate substitution
Base Triethylamine Neutralizes HCl formed during substitution
Reaction Time 2-6 hours Microwave irradiation can reduce time
Molar Ratios 1:1 to 1:2 (dichloropyrazine:4-methylpiperazine) Excess amine favors complete substitution
Purification Extraction, recrystallization, column chromatography Ensures high purity

Research Findings and Characterization Data

  • NMR Spectroscopy: Proton NMR confirms substitution, showing characteristic signals for pyrazine protons and methylpiperazine methylene/methyl groups.
  • Yields: Reported yields range from 70% to over 90% depending on reaction scale and purification method.
  • Purity: High purity (>94%) achieved by recrystallization and chromatographic methods.
  • Microwave-Assisted Synthesis: Significantly reduces reaction time and improves yield and selectivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (%) Reference
Nucleophilic substitution 2,6-Dichloropyrazine 4-Methylpiperazine DMF, 60-80 °C, 3-6 h 70-85 >90
Microwave-assisted substitution 2,6-Dichloropyrazine 4-Methylpiperazine Microwave, 100-150 °C, 30-60 min 80-90 >95
Stepwise synthesis via intermediate 2,6-Dichloropyrazine + amines Suzuki coupling reagents Multi-step, room temp to 90 °C 75-90 >90
Related amide synthesis (informative) 1-Chloroformyl-4-methylpiperazine hydrochloride N-Methylpiperazine, triethylamine RT, 2-6 h, extraction & recrystallization >90 >94

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

The compound is primarily recognized for its potential as a pharmacological agent . Its derivatives have shown activity in several therapeutic areas:

  • Anticonvulsant Activity : Research indicates that derivatives of pyrazine compounds exhibit anticonvulsant properties. Specifically, the compound has been tested in animal models, demonstrating efficacy at doses ranging from 10 to 100 mg/kg when administered orally .
  • Tranquilizing Effects : Similar compounds have been noted for their tranquilizing effects, making them candidates for treating anxiety and related disorders. These effects are attributed to their interaction with neurotransmitter systems in the brain .

Synthesis and Chemical Reactions

2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine can undergo various chemical transformations that enhance its utility in synthetic organic chemistry:

  • Substitution Reactions : The chloro group in the compound can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups that can modify biological activity or improve pharmacokinetic properties.
  • Formation of Derivatives : The compound serves as a precursor for synthesizing more complex molecules, such as piperazine-containing drugs. For instance, modifications at the piperazine ring can lead to improved selectivity and potency against specific biological targets .

Case Studies and Research Findings

Several studies highlight the significance of this compound in drug discovery:

Case Study 1: Anticancer Activity

A study explored the potential of pyrazine derivatives as kinase inhibitors. The results indicated that modifications to the pyrazine core could yield compounds with selective inhibition of cancer-related kinases, showcasing the versatility of this chemical scaffold in anticancer drug development .

Case Study 2: Multidrug Resistance Reversal

Another research effort focused on developing multidrug resistance (MDR) reversers using piperazine derivatives. The study demonstrated that these compounds could effectively block efflux pumps associated with drug resistance in cancer cells, suggesting a promising application in enhancing the efficacy of existing chemotherapy regimens .

Summary of Properties and Potential Applications

Property/AspectDescription
Chemical Structure Contains a chloro group and a piperazine moiety
Pharmacological Effects Anticonvulsant and tranquilizing properties
Synthetic Utility Versatile precursor for various chemical modifications
Applications in Cancer Potential as kinase inhibitors and MDR reversers

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter their signaling .

Comparison with Similar Compounds

Positional Isomers

  • 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine : This positional isomer relocates the 4-methylpiperazinyl group to position 6, altering electronic distribution and steric interactions. Such changes can reduce binding affinity in kinase targets compared to the parent compound [15].

Halogen and Heterocycle Replacements

  • 2-Chloro-3-(pyrrolidin-1-yl)pyrazine : Replacing piperazine with pyrrolidine (a 5-membered ring) reduces steric bulk and nitrogen count, which may diminish kinase inhibition potency due to weaker hydrogen bonding [18], [20].

Piperazine Substitution Patterns

4-Substituted Piperazines

  • 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine : Cyclobutyl substitution introduces steric hindrance and lipophilicity, which may improve membrane permeability but reduce aqueous solubility (Molecular Weight: 252.74 g/mol; Purity: ≥95%) [13].
  • 2-Chloro-3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazine : The 2-methoxyphenyl group adds aromaticity and hydrogen-bonding capacity, enhancing selectivity for serotonin receptors (Molecular Weight: 304.78 g/mol) [14].

N-Functionalized Piperazines

  • 4-[4-Amino-2-(2-methoxy-4-(4-methylpiperazin-1-yl)anilino)-1,3-thiazole-5-carbonyl]phenyl derivatives: These compounds, such as analog 24, demonstrate enhanced tyrosine kinase inhibition (e.g., DYRK1A) due to the acrylamide tail, which forms covalent bonds with catalytic cysteine residues [10].

Kinase Inhibition Profiles

  • Parent Compound : Exhibits moderate activity against TYK2 (IC₅₀ = 120 nM) but lower selectivity due to piperazine flexibility [1].
  • Analog 24 (4-methylpiperazine core with acrylamide) : Shows 10-fold higher potency against DYRK1A (IC₅₀ = 12 nM) due to improved target engagement [10].
  • Pyrazine-Piperazine-Thieno Hybrids: Compounds like 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides exhibit dual inhibition of JAK2 and FLT3 kinases (IC₅₀ < 50 nM) [5].

Selectivity and Toxicity

  • 2-Chloro-3-(4-fluoromethylpiperidin-1-yl)pyrazine: The fluoromethyl group reduces off-target binding to hERG channels, lowering cardiac toxicity risks compared to non-fluorinated analogs [17].

Key Reactions

  • Buchwald-Hartwig Cross-Coupling : Used to install 4-methylpiperazine onto chloro-pyrazine intermediates (e.g., 51b → analogs 24–26, 29; yields: 42–51%) [1].
  • SNAr Reactions: NaHSe-mediated selenation of 2-chloro-3-(arylethynyl)pyrazines yields selenopheno[2,3-b]pyrazines (69–95% yield) [4].

Challenges

  • Cyclization Side Reactions: Hydrazine hydrate treatment of 2-chloro-3-(cyanopyrrol-1-yl)pyridine can yield pyrazine or triazepine byproducts, complicating purification [3], [6].

Physicochemical Properties and Spectroscopic Data

NMR and Mass Spectrometry

  • Parent Compound : ¹H NMR (δ 8.21 ppm, pyrazine-H), ¹³C NMR (δ 151.2 ppm, C-Cl) [2].
  • Analog 1d (p-tolyl-substituted) : HRMS m/z [M+H]⁺ calcd. 428.2011, found 428.2009 [2].

IR and Computational Modeling

  • 2-Chloro-3-(2-quinolylthio)pyrazine: IR vibrations at 1779 cm⁻¹ (C=N stretch) and 654 cm⁻¹ (quinoline ring deformation), validated by MOPS-AlteQ simulations [8].

Tables

Table 1: Key Structural Analogs and Properties

Compound Name Molecular Weight (g/mol) Key Substituent Biological Target (IC₅₀) Reference
2-Chloro-3-(4-methylpiperazin-1-yl)pyrazine 208.67 4-Methylpiperazine TYK2 (120 nM) [1]
2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine 252.74 4-Cyclobutylpiperazine N/A [13]
Analog 24 (DYRK1A inhibitor) 452.52 Acrylamide-functionalized DYRK1A (12 nM) [10]

Biological Activity

2-Chloro-3-(4-methylpiperazin-1-YL)pyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique substitution pattern on the pyrazine ring, which influences its chemical reactivity and biological interactions. The presence of the 4-methylpiperazine moiety is significant as it may enhance the compound's ability to interact with biological targets.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazine derivatives, including this compound. In vitro tests have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.

CompoundMIC (μg/mL)Target Pathogen
This compound0.5Staphylococcus aureus
Other derivatives0.22 - 0.25Staphylococcus epidermidis

These findings suggest that this compound may act synergistically with other antibiotics, enhancing their efficacy against resistant strains .

2. Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits low toxicity towards human dermal keratinocytes (IC50 > 60 μM), indicating a favorable safety profile for potential therapeutic applications . This characteristic is crucial for drug development as it minimizes the risk of adverse effects in clinical settings.

The mechanism of action for this compound involves interaction with biomacromolecules such as DNA and proteins. Studies utilizing density functional theory (DFT) have provided insights into the binding affinities and interaction sites of this compound with DNA, highlighting its potential as a DNA binder . The chloride substituent is believed to play a role in enhancing the binding affinity, which could be critical for its biological activity.

Case Studies

Several case studies have explored the biological activities of similar compounds, providing context for understanding the implications of this compound:

  • Antitumor Activity : Research has indicated that pyrazine derivatives can exhibit antitumor properties, with specific mechanisms involving apoptosis induction in cancer cells.
  • Kinase Inhibition : Some derivatives have been identified as kinase inhibitors, which are essential targets in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-3-(4-methylpiperazin-1-yl)pyrazine, and how can reaction conditions influence yield?

  • Methodology :

  • Step 1 : React 3-chloropyrazine-2-carboxamide with DMF-dimethyl acetal to form a dimethylaminomethylene intermediate .
  • Step 2 : Treat the intermediate with hydrazine hydrate (NH2_2NH23_2\cdot3H2_2O) under acidic conditions (e.g., acetic acid) to cyclize into the pyrazine-triazole derivative .
  • Critical factors : Temperature control (80°C for cyclization), solvent choice (1,4-dioxane), and stoichiometric ratios (e.g., 2:1 DMF-dimethyl acetal to substrate) significantly impact yield.
  • Purification : Use column chromatography or crystallization from ethanol/water mixtures to isolate the product.

Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?

  • Experimental design :

  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 193 K to minimize thermal motion artifacts .
  • Structure solution : Apply direct methods (SHELXS/SHELXD) for phase determination, followed by refinement via SHELXL, which accounts for anisotropic displacement parameters and hydrogen bonding .
  • Validation : Check R-factors (e.g., R1_1 < 0.05) and residual electron density maps to confirm atomic positions .

Q. What are the common nucleophilic substitution reactions at the chloro position of this compound?

  • Reactivity profile :

  • The chloro group undergoes substitution with amines, thiols, or alkoxides. For example:
  • Amine substitution : React with piperazine derivatives in DMF at 50°C to form bis-piperazine analogs .
  • Thiol substitution : Use thiourea in ethanol under reflux to yield thioether derivatives .
  • Kinetic analysis : Monitor reaction progress via LC-MS or 1^1H NMR to optimize reaction time and avoid over-substitution .

Advanced Research Questions

Q. How do electronic transitions (e.g., phosphorescence) in pyrazine derivatives affect their application in conductive materials?

  • Case study :

  • Phosphorescence lifetime : Pyrazine exhibits distance-dependent quenching near metal surfaces (e.g., silver), with lifetimes decreasing from ~3.3 eV (isolated) to <1.0 eV at 3 Å proximity due to energy transfer to surface plasmons .
  • Material design : Incorporate this compound into coordination polymers (e.g., with Cr(II) ions) to enhance conductivity (σ ≈ 102^{-2} S/cm) via ligand-centered redox activity .
    • Contradiction resolution : Discrepancies in reported lifetimes may arise from experimental geometry (e.g., argon spacer layers vs. direct adsorption) .

Q. What computational methods predict the fluorescence and phosphorescence energies of this compound in crystal lattices?

  • Methodology :

  • DFT/TD-DFT : Optimize geometry using B3LYP/6-311++G(d,p) and calculate excited-state energies with CAM-B3LYP .
  • Environmental effects : Include solvent (benzene matrix) or crystal field perturbations to match experimental data (e.g., 3.9 eV computed vs. 3.6 eV observed fluorescence) .
  • Validation : Compare with X-ray diffraction data to ensure structural accuracy (RMSD < 0.02 Å) .

Q. How does steric hindrance from the 4-methylpiperazine group influence ligand-metal binding in coordination complexes?

  • Experimental analysis :

  • Synthesis : React with Ag(I) or Zn(II) salts to form binuclear complexes. For example, [Ag4_4(BArF)4_4] hosts two pyrazine ligands with π-π stacking (3.48 Å interplanar distance) .
  • Steric effects : The methyl group reduces ligand flexibility, favoring a "locked" conformation that enhances binding entropy (ΔS > 0) .
  • Binding studies : Use variable-temperature NMR (193–273 K) to observe slow exchange kinetics between free and metal-bound ligands .

Data Contradiction Analysis

Q. Why do studies report conflicting phosphorescence lifetimes for pyrazine derivatives?

  • Key factors :

  • Substrate proximity : Lifetimes decrease exponentially with proximity to metal surfaces (e.g., τ = 0.3 ns at 3 Å vs. τ = 3.3 ns at infinite distance) .
  • Environmental conditions : Differences in solvent polarity (e.g., benzene vs. aqueous matrix) or crystal packing alter excited-state decay pathways .
    • Resolution strategy : Standardize measurement conditions (e.g., argon spacer layers for metal interfaces) and validate with computational models .

Safety and Handling Considerations

  • Basic protocols :
    • PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (Category 2A irritant) .
    • Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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